Ebna1-IN-SC7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebna1-IN-SC7 is a selective inhibitor of Epstein-Barr nuclear antigen 1 (EBNA1), a protein encoded by the Epstein-Barr virus (EBV). This compound interferes with the DNA binding activity of EBNA1, making it a valuable tool in research related to EBV-associated cancers . The compound has an IC50 value of 23 μM, indicating its potency in inhibiting EBNA1 .
Preparation Methods
The preparation of Ebna1-IN-SC7 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput in silico virtual screening to identify potential inhibitors, followed by biochemical assays to confirm their activity . The compound is typically synthesized in a laboratory setting, with specific conditions tailored to optimize yield and purity.
Chemical Reactions Analysis
Ebna1-IN-SC7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives of the original compound, which can be used to study its structure-activity relationship .
Scientific Research Applications
Ebna1-IN-SC7 has several scientific research applications, including:
Chemistry: Used to study the binding interactions between EBNA1 and DNA, providing insights into the molecular mechanisms of EBV-related diseases.
Biology: Helps in understanding the role of EBNA1 in viral genome maintenance and replication during latent infection.
Mechanism of Action
Ebna1-IN-SC7 exerts its effects by binding to EBNA1 and inhibiting its interaction with DNA. This disruption prevents the transcriptional activation of EBNA1, thereby inhibiting the replication and maintenance of the EBV genome . The compound targets specific regions of EBNA1, including the DNA binding domain, which is crucial for its function . By interfering with these molecular pathways, this compound can effectively inhibit the growth and proliferation of EBV-infected cells .
Comparison with Similar Compounds
Ebna1-IN-SC7 is unique in its selectivity for EBNA1. Similar compounds include:
SC11: Another selective inhibitor of EBNA1, with similar potency and mechanism of action.
SC27: While structurally related, this compound does not significantly inhibit EBNA1-DNA binding.
These compounds highlight the specificity and effectiveness of this compound in targeting EBNA1, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H16BrNO5S |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |
InChI |
InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |
InChI Key |
SSARAOHVKXASDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.